5-methyl-1-phenyl-4-(2-propynyloxy)-3-(trifluoromethyl)-1H-pyrazole
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Overview
Description
5-methyl-1-phenyl-4-(2-propynyloxy)-3-(trifluoromethyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-phenyl-4-(2-propynyloxy)-3-(trifluoromethyl)-1H-pyrazole typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents.
Introduction of the trifluoromethyl group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the propynyloxy group: This can be done through nucleophilic substitution reactions using propargyl alcohol derivatives.
Phenylation: The phenyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-phenyl-4-(2-propynyloxy)-3-(trifluoromethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 5-methyl-1-phenyl-4-(2-propynyloxy)-3-(trifluoromethyl)-1H-pyrazole can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures have been investigated for their potential as pharmaceuticals. They may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, such compounds can be used in the development of new materials, agrochemicals, and specialty chemicals. Their unique chemical properties can be exploited for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 5-methyl-1-phenyl-4-(2-propynyloxy)-3-(trifluoromethyl)-1H-pyrazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the propynyloxy group may facilitate interactions with specific biological targets.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the propynyloxy group, which may affect its reactivity and biological activity.
5-methyl-1-phenyl-4-(methoxy)-3-(trifluoromethyl)-1H-pyrazole: Contains a methoxy group instead of a propynyloxy group, which may influence its chemical properties and applications.
Uniqueness
The presence of the propynyloxy group in 5-methyl-1-phenyl-4-(2-propynyloxy)-3-(trifluoromethyl)-1H-pyrazole distinguishes it from other similar compounds. This functional group can impart unique reactivity and potential for forming additional chemical bonds, making it a versatile intermediate in organic synthesis and a promising candidate for various applications.
Biological Activity
5-Methyl-1-phenyl-4-(2-propynyloxy)-3-(trifluoromethyl)-1H-pyrazole (commonly referred to as compound 1) is a pyrazole derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of compound 1 is C14H11F3N2O, and it features a trifluoromethyl group, which is known to enhance biological activity. The presence of the propynyloxy moiety contributes to its unique pharmacological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including compound 1. Research has shown that these compounds exhibit significant activity against various antibiotic-resistant strains of bacteria. For instance, a study reported that certain pyrazole derivatives were effective growth inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, with minimal cytotoxicity to human cells .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound | MIC (μg/mL) | Target Bacteria | Reference |
---|---|---|---|
Compound 1 | 0.78 | MRSA | |
Compound 2 | 1.56 | E. faecalis | |
Compound 3 | 6.25 | S. aureus |
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been well-documented in literature. A study demonstrated that compounds similar to compound 1 exhibited significant inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their utility in treating inflammatory conditions .
Table 2: Anti-inflammatory Activity
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |
---|---|---|---|
Compound A | 76% at 1 μM | 86% at 1 μM | |
Compound B | 61% at 10 μM | 76% at 10 μM |
The mechanisms by which compound 1 exerts its biological effects are multifaceted:
- Antibacterial Mechanism : Studies indicate that pyrazole derivatives may disrupt bacterial cell wall synthesis and inhibit macromolecular synthesis, leading to bactericidal effects .
- Anti-inflammatory Action : The inhibition of key inflammatory mediators suggests that these compounds may interfere with signaling pathways involved in the inflammatory response, particularly those mediated by cytokines like TNF-α and IL-6 .
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives, including compound 1, which were tested for their antimicrobial activity against various strains. The results indicated that modifications in the chemical structure significantly influenced their efficacy against resistant bacterial strains .
Properties
IUPAC Name |
5-methyl-1-phenyl-4-prop-2-ynoxy-3-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O/c1-3-9-20-12-10(2)19(11-7-5-4-6-8-11)18-13(12)14(15,16)17/h1,4-8H,9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFPZEWUWAICHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C(F)(F)F)OCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.